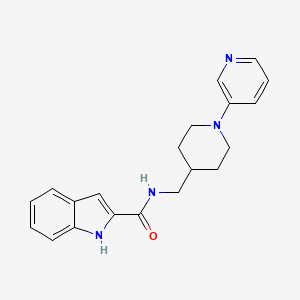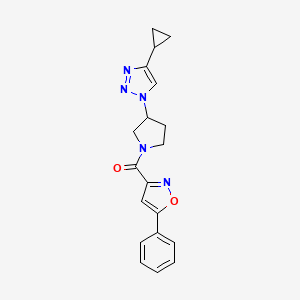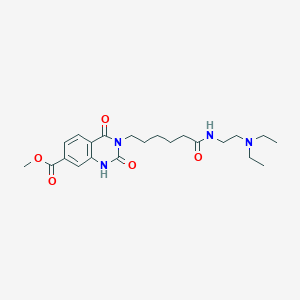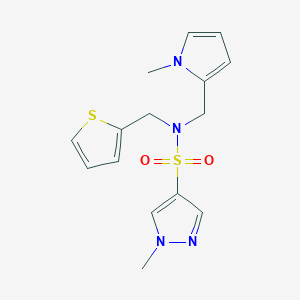
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a piperidine ring, and an indole ring. These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, a piperidine ring, and an indole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, piperidines, and indoles, serve as structural components in pharmaceuticals and agrochemicals owing to their significant biological activities. These compounds are used in a broad range of applications, from herbicides and insecticides to vitamins and pharmaceuticals. For instance, pyridine bases are produced in large quantities for use in various industries, including pharmaceuticals and adhesives. Pyrazines find applications in flavors, fragrances, and as pharmaceutical intermediates, notably in the synthesis of anti-tuberculosis drugs such as pyrazinamide. Moreover, polypyrrole, derived from pyrrole, has gained attention as an electroconductive polymer, highlighting the diverse applications of these heterocycles in both the pharmaceutical and materials science fields (Higasio & Shoji, 2001).
Anti-angiogenic and DNA Cleavage Activities
Specific derivatives of piperidine-carboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, showcasing their potential as anticancer agents. These novel piperidine analogues have shown significant efficiency in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups in these compounds influences their potency, hinting at their application in anticancer therapies by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Another application is found in compounds acting as inhibitors for the glycine transporter 1 (GlyT1), indicating their potential use in treating central nervous system disorders. The identified compounds, including N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide analogs, have shown potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and the ability to increase the cerebrospinal fluid concentration of glycine in rats. These findings support their development as drug candidates for neurological conditions (Yamamoto et al., 2016).
Molecular Interactions and Drug Design
The molecular interactions of related compounds with biological targets, such as cannabinoid receptors, have been studied to understand their mechanism of action and to aid in the design of new therapeutic agents. These studies provide insights into how modifications in the molecular structure can influence biological activity and receptor affinity, guiding the development of more effective drugs with specific therapeutic applications (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCEIPDRVKBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)



![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)
